Norepinephrine Transporter (NET) Inhibition: Norquetiapine vs. Quetiapine
Norquetiapine is a potent inhibitor of the human norepinephrine transporter (NET), a key mechanism of antidepressant action. In a direct head-to-head comparison using radioligand binding assays on human NET expressed in HEK-293 cells, norquetiapine exhibited a Ki of 12 nM for NET inhibition [1]. This represents an approximately 100-fold increase in potency over its parent compound, quetiapine, which has a reported Ki of >1000 nM for NET [2]. This finding is further corroborated by FDA-approved prescribing information, which reports Ki values of 34.8 nM for norquetiapine and >10,000 nM for quetiapine at the NET [3].
| Evidence Dimension | NET Inhibition Potency (Ki) |
|---|---|
| Target Compound Data | 12 nM |
| Comparator Or Baseline | Quetiapine (Ki >1000 nM; FDA label: 34.8 nM vs. >10,000 nM) |
| Quantified Difference | Approximately 100-fold more potent |
| Conditions | Radioligand binding assay using [3H]nisoxetine on human NET expressed in HEK-293 cells |
Why This Matters
This quantitative difference is the primary justification for procuring norquetiapine over quetiapine for any study investigating NET-mediated antidepressant or noradrenergic mechanisms.
- [1] Jensen NH, et al. N-Desalkylquetiapine, a Potent Norepinephrine Reuptake Inhibitor and Partial 5-HT1A Agonist, as a Putative Mediator of Quetiapine's Antidepressant Activity. Neuropsychopharmacology. 2008;33(10):2303-2312. View Source
- [2] Cross AJ, et al. Quetiapine and its metabolite norquetiapine: translation from in vitro pharmacology to in vivo efficacy in rodent models. Br J Pharmacol. 2016;173(1):155-166. View Source
- [3] SEROQUEL XR (quetiapine fumarate) extended-release tablets, for oral use. Full Prescribing Information. AstraZeneca Pharmaceuticals LP. 2013. View Source
